电化学行为转向:Sodium 2-Hydroxy-3-mercaptopropanesulphonate (SSO3) 在镍体系中的促进效应 vs. MPS 在铜体系中的阻化效应
对无羟基的类似物 Sodium 3-mercaptopropanesulphonate (MPS) 的研究表明,在铜电沉积体系中,MPS 表现出明确的阻化行为。循环伏安法(CV)、线性扫描伏安法(LSV)和交流阻抗(AC impedance)实验一致证实,MPS阻化铜的电沉积,并且随着MPS浓度的增加,其阻化作用增强 [1]。与之形成对比,在镍电镀体系中,Sodium 2-hydroxy-3-mercaptopropanesulphonate (SSO3) 的应用特性是“提高低电流区遮盖能力”,这是一种促进而非阻化的效应 [2]。这一行为转向归因于 SSO3 分子中额外羟基的引入,使其从单纯的阻化剂转变为一个促进低区沉积的杂质容忍剂。
| Evidence Dimension | 电化学行为 (Electrochemical Behavior) |
|---|---|
| Target Compound Data | 提高低电流区遮盖能力 (促进/加速效应) [2] |
| Comparator Or Baseline | Sodium 3-mercaptopropanesulphonate (MPS): 阻化铜的电沉积 (抑制效应) [1] |
| Quantified Difference | 定性差异: 行为转向 (Promotion vs. Inhibition) |
| Conditions | SSO3: 瓦特镍镀液 [2]; MPS: 酸性硫酸铜镀液 [1] |
Why This Matters
明确了该化合物在电化学体系中的独特角色,避免将其与通用硫醇添加剂混淆,从而防止在配方中错误使用导致功能失效。
- [1] Studies on the Influence of Sodium 3-Mercaptopropanesulphonate Additives on Copper Electrodeposition. (2010). Journal of Electrochemistry. Abstract. View Source
- [2] ChemicalBook. (2025). SSO3 羟丙基硫代硫酸钠. Product Description. View Source
